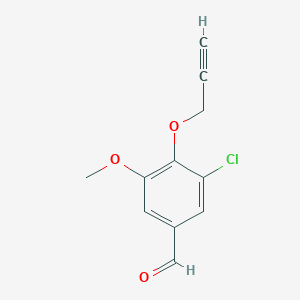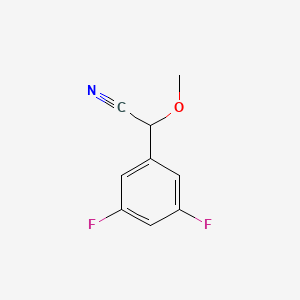
2-(3,5-Difluorophenyl)-2-methoxyacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3,5-Difluorophenyl)-2-methoxyacetonitrile” likely belongs to the class of organic compounds known as nitriles . Nitriles are compounds containing a cyano functional group (-C≡N). The “2-(3,5-Difluorophenyl)” part indicates the presence of a phenyl ring (a cyclic group of atoms with the formula C6H5) with fluorine atoms at the 3rd and 5th positions . The “-2-methoxyacetonitrile” part suggests the presence of a methoxy group (-OCH3) and a nitrile group attached to the second carbon atom .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Studies in the field of organic synthesis and reactivity often explore the properties of compounds with similar structural features to 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile. For instance, the synthesis and examination of spectral properties of 2,2′-bithienyl derivatives with carbonyl-containing substituents reveal insights into the absorption and fluorescence of molecules with complex aromatic systems, which could be analogous to the fluorescence and photophysical properties of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile under similar conditions (Lukes et al., 2013).
Catalytic Processes and Mechanistic Insights
The exploration of catalytic processes and the mechanisms underlying chemical transformations provide a foundation for understanding how compounds like 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile might behave in synthetic applications. Research into the catalytic use of selenium electrophiles in cyclizations, for example, demonstrates the potential for novel reaction pathways and the synthesis of complex molecules, highlighting the role that specific functional groups play in facilitating or directing chemical reactions (Browne, Niyomura, & Wirth, 2007).
Material Science and Functional Applications
In the realm of material science, the investigation of molecular structures similar to 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile can inform the development of new materials with desirable optical, electronic, or chemical properties. For example, the study of nonfullerene polymer solar cells based on main-chain twisted low-bandgap acceptors showcases the role of specific molecular modifications in achieving high power conversion efficiencies, suggesting potential applications of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile in photovoltaic materials or other energy-related applications (Wang et al., 2018).
Analytical and Sensor Technologies
The development of chemosensors for the detection of metal ions or other analytes is another area where compounds with similar functionalities to 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile may find application. Research into photochromic diarylethenes with phenyl-linked rhodamine B units, for instance, illustrates the potential for using such compounds in the construction of fluorescence switches and logic gates, or as naked-eye chemosensors for metal ions in environmental or biological contexts (Pu et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,5-difluorophenyl)-2-methoxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c1-13-9(5-12)6-2-7(10)4-8(11)3-6/h2-4,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHGEJLQCQCFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C#N)C1=CC(=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorophenyl)-2-methoxyacetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

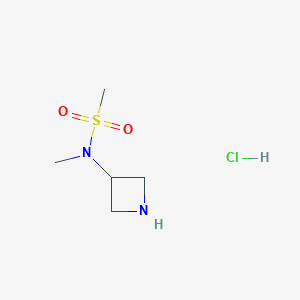
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2962777.png)
![5-{[(4-Chlorophenyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B2962780.png)
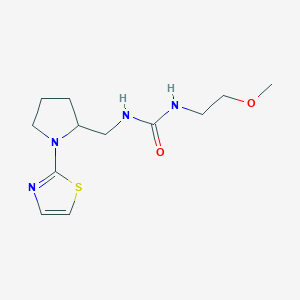
![(E)-3-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2962782.png)
![N-(5-methylisoxazol-3-yl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2962783.png)
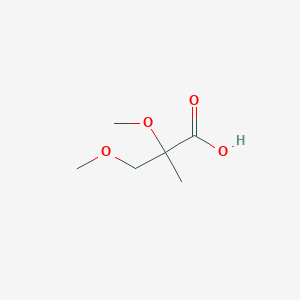
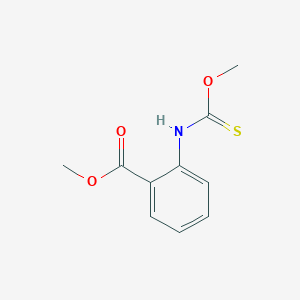
![5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline](/img/structure/B2962788.png)
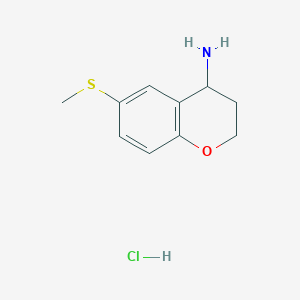
![2-(4-ethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2962794.png)
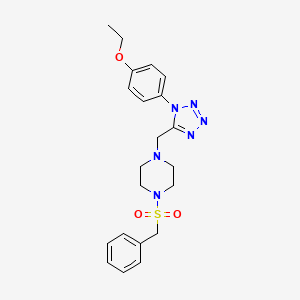
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile](/img/structure/B2962796.png)
